2-Hydroxyacrylic acid

Overview

Description

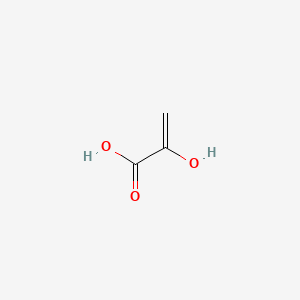

2-hydroxyacrylic acid is an alpha,beta-unsaturated monocarboxylic acid that is acrylic acid substituted by a hydroxy group at position 2. It has a role as a human metabolite. It derives from an acrylic acid.

2-Hydroxyacrylic acid, also known as 2-hydroxyacrylate, belongs to the class of organic compounds known as carboxylic acids. Carboxylic acids are compounds containing a carboxylic acid group with the formula -C(=O)OH. 2-Hydroxyacrylic acid can be biosynthesized from acrylic acid.

Scientific Research Applications

Cell Mechanobiology Research

2-Hydroxyacrylic acid, in the form of acrylic acid, is utilized in cell mechanobiology. It is incorporated into polyacrylamide hydrogels, which are activated for protein patterning. This results in a system with precise control over the geometric and mechanical factors perceived by cells. These substrates are used to explore substrate stiffness and ligand density's influence on cell behavior (Poellmann & Wagoner Johnson, 2013).

Biocomposite Films for Food Packaging

2-Hydroxyacrylic acid derivatives, like acrylic acid (AcAc), are used in graft copolymerization onto chitosan for creating biocomposite films. These films demonstrate significant properties suitable for food biodegradable covering, characterized by mechanical properties, non-toxicity, and biodegradability (Avila et al., 2012).

Drug and Protein Transport Studies

2-Hydroxyacrylic acid derivatives in hydrogels, like poly(acrylic acid), are studied for their role in the transport of drugs and proteins. These hydrogels are analyzed for solute diffusion and release, revealing insights into the interactions affecting solute transport (Ende & Peppas, 1997).

Corrosion Inhibition in Industrial Applications

Acrylamide derivatives, including those related to 2-hydroxyacrylic acid, are researched for their effectiveness as corrosion inhibitors in industrial settings, like in nitric acid solutions for copper (Abu-Rayyan et al., 2022).

Biodegradable and pH-sensitive Hydrogels

Hydrogels containing 2-hydroxyacrylic acid derivatives are synthesized for applications in cell encapsulation and controlled drug release. These hydrogels exhibit biocompatibility and allow for the targeted release of substances, such as in cancer treatment (Wu et al., 2008).

Environmental Applications

2-Hydroxyacrylic acid derivatives are investigated in wastewater treatment, particularly in the recovery of acrylic acid from industrial wastewater. This aids in reducing environmental toxicity and improving wastewater management (Ahmad, Kamaruzzaman, & Chin, 2014).

Biomedical Applications

In the medical field, hydrogels containing 2-hydroxyacrylic acid derivatives are used for pH-responsive and self-healing properties, making them suitable for drug delivery and tissue engineering applications (Banerjee et al., 2016).

properties

IUPAC Name |

2-hydroxyprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3/c1-2(4)3(5)6/h4H,1H2,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWFXBUNENSNBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35326-33-1 | |

| Details | Compound: Poly(α-hydroxyacrylic acid) | |

| Record name | Poly(α-hydroxyacrylic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35326-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80188830 | |

| Record name | 2-Propenoic acid, 2-hydroxy-, homopolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxyacrylic acid | |

CAS RN |

35326-33-1 | |

| Record name | 2-Propenoic acid, 2-hydroxy-, homopolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-2,6-dimethyl-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-3-pyridazinone](/img/structure/B1206235.png)